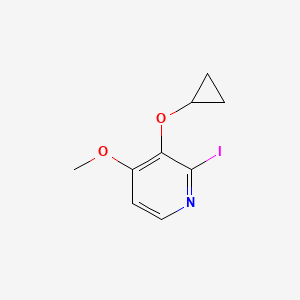![molecular formula C22H34O3 B14812696 1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B14812696.png)
1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol is a complex organic compound with a unique structure that includes a hydroxyoctyl group, a methoxy group, and a hexahydro-cyclopenta[b]naphthalen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the hexahydro-cyclopenta[b]naphthalen core: This can be achieved through a Diels-Alder reaction followed by hydrogenation.
Introduction of the hydroxyoctyl group: This step involves the addition of an octyl chain with a hydroxyl group, which can be done through a Grignard reaction or an alkylation reaction.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the double bonds in the cyclopenta[b]naphthalen core.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), methyl iodide (CH3I)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes or alcohols
Substitution: Formation of ethers or other substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of hydroxyl and methoxy groups with biological macromolecules. It can also be used in the development of new biochemical assays.
Medicine
In medicine, (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol has potential applications as a drug candidate due to its ability to interact with various biological targets. It may be investigated for its anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the presence of hydroxyl and methoxy groups.
Mechanism of Action
The mechanism of action of (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins or nucleic acids, affecting their structure and function. The compound may also interact with cell membranes, altering their properties and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3aS,9aS)-1-(2-hydroxyhexyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol
- (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-ethoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol
Uniqueness
The uniqueness of (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol lies in its specific combination of functional groups and its stereochemistry. The presence of both hydroxyl and methoxy groups in a rigid cyclopenta[b]naphthalen framework provides unique chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C22H34O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
InChI |
InChI=1S/C22H34O3/c1-3-4-5-6-9-17(23)14-20-18-11-15-8-7-10-22(25-2)19(15)12-16(18)13-21(20)24/h7-8,10,16-18,20-21,23-24H,3-6,9,11-14H2,1-2H3 |
InChI Key |
NWWYVGSWIIUQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid](/img/structure/B14812630.png)
![methyl 8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate](/img/structure/B14812642.png)
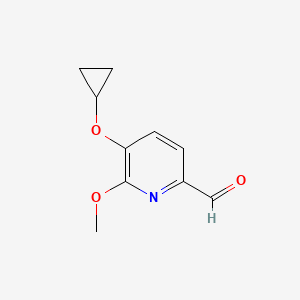
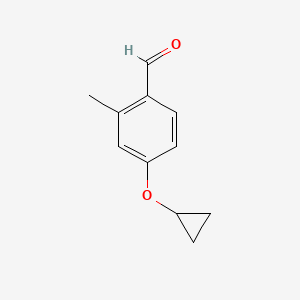
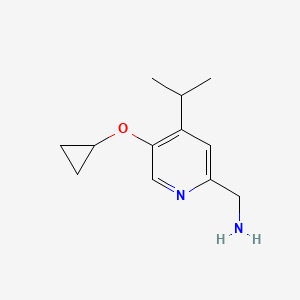

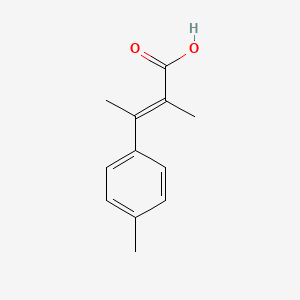
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B14812661.png)
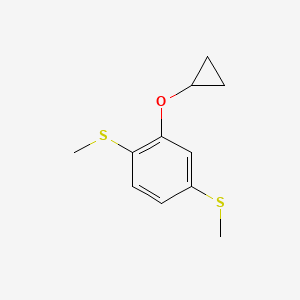
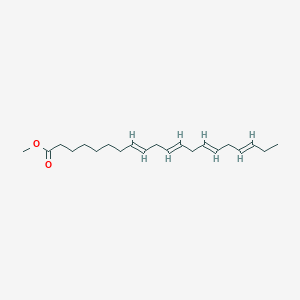
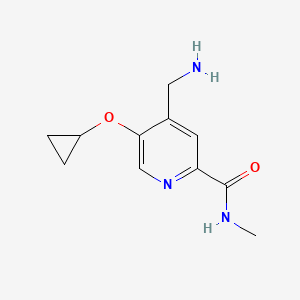
![(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate](/img/structure/B14812692.png)
![2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid](/img/structure/B14812699.png)
